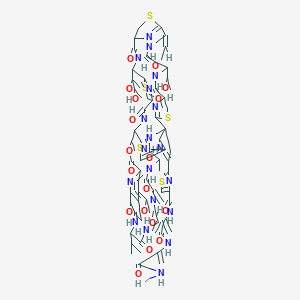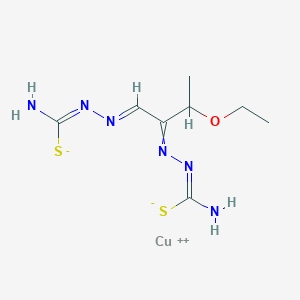
CuKts
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper (Cu) and its derivatives have been extensively studied for their biological and pharmacological properties. One such derivative is CuKts, which is a copper complex of a ketoconazole derivative. CuKts has been shown to possess potent anticancer and antifungal activities.
Mecanismo De Acción
The mechanism of action of CuKtsKts is not fully understood. However, it has been proposed that CuKtsKts induces cell death in cancer cells by inducing oxidative stress and DNA damage. CuKtsKts has also been shown to inhibit the growth of Candida albicans by disrupting the fungal cell membrane.
Efectos Bioquímicos Y Fisiológicos
CuKtsKts has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. CuKtsKts has also been shown to induce oxidative stress and DNA damage in cancer cells. In addition, CuKtsKts has been shown to disrupt the fungal cell membrane, leading to the inhibition of fungal growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CuKtsKts has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield and purity. CuKtsKts also possesses potent anticancer and antifungal activities, making it an attractive candidate for further research. However, CuKtsKts has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in certain assays. In addition, the mechanism of action of CuKtsKts is not fully understood, which can make it challenging to design experiments to investigate its activity.
Direcciones Futuras
There are several future directions for research on CuKtsKts. One direction is to investigate the mechanism of action of CuKtsKts in more detail. This could involve studies to identify the molecular targets of CuKtsKts and the signaling pathways involved in its activity. Another direction is to investigate the potential of CuKtsKts as a therapeutic agent for cancer and fungal infections. This could involve studies to determine the efficacy and safety of CuKtsKts in animal models and clinical trials. Finally, there is potential for the development of new CuKtsKts derivatives with improved activity and selectivity.
Métodos De Síntesis
CuKtsKts can be synthesized by reacting copper acetate with a ketoconazole derivative in the presence of a base. The reaction results in the formation of a copper complex of the ketoconazole derivative, which is CuKtsKts. The synthesis method has been optimized to yield a high purity and high yield of CuKtsKts.
Aplicaciones Científicas De Investigación
CuKtsKts has been extensively studied for its anticancer and antifungal activities. It has been shown to possess potent activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. CuKtsKts has also been shown to have potent antifungal activity against Candida albicans.
Propiedades
Número CAS |
14186-84-6 |
|---|---|
Nombre del producto |
CuKts |
Fórmula molecular |
C8H14CuN6OS2 |
Peso molecular |
337.9 g/mol |
Nombre IUPAC |
copper;N'-[[(1E)-1-[(Z)-[amino(sulfido)methylidene]hydrazinylidene]-3-ethoxybutan-2-ylidene]amino]carbamimidothioate |
InChI |
InChI=1S/C8H16N6OS2.Cu/c1-3-15-5(2)6(12-14-8(10)17)4-11-13-7(9)16;/h4-5H,3H2,1-2H3,(H3,9,13,16)(H3,10,14,17);/q;+2/p-2/b11-4+,12-6?; |
Clave InChI |
IJRKZNFKCDMSJU-AJWLNUIRSA-L |
SMILES isomérico |
CCOC(C)C(=N/N=C(/N)\[S-])/C=N/N=C(/N)\[S-].[Cu+2] |
SMILES |
CCOC(C)C(=NN=C(N)[S-])C=NN=C(N)[S-].[Cu+2] |
SMILES canónico |
CCOC(C)C(=NN=C(N)[S-])C=NN=C(N)[S-].[Cu+2] |
Otros números CAS |
41106-47-2 |
Sinónimos |
3-ethoxy-2-oxobutyraldehyde bis(thiosemicarbazonato)copper(II) 3-ethoxy-2-oxobutyraldehyde bis(thiosemicarbazonato)copper(II) dihydrochloride 3-ethoxy-2-oxobutyraldehyde bis(thiosemicarbazonato)copper(II), 64Cu-labeled 3-ethoxy-2-oxobutyraldehyde bis(thiosemicarbazonato)copper(II), SP-4-4 Cu-KTS CuKTS kethoxal-bis(thiosemicarbazone)copper complex |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



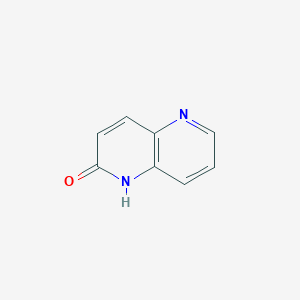
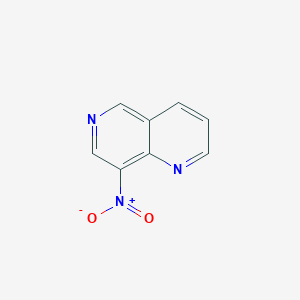
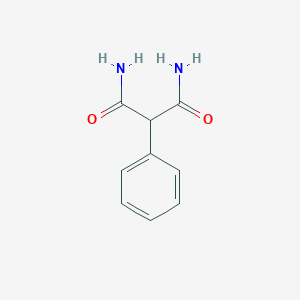
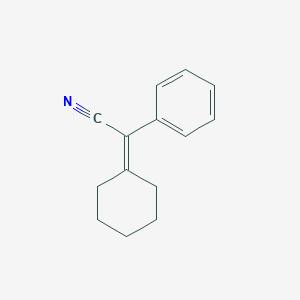
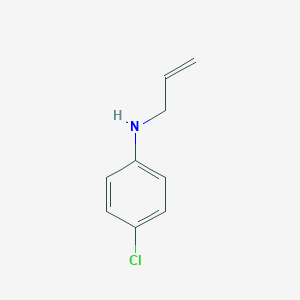
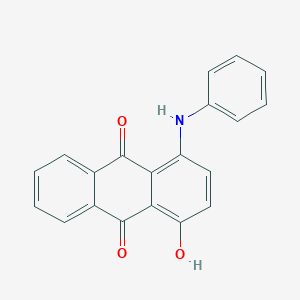

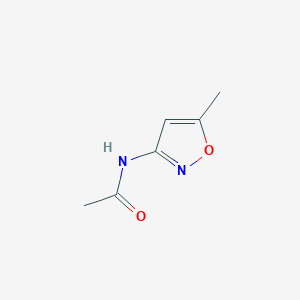
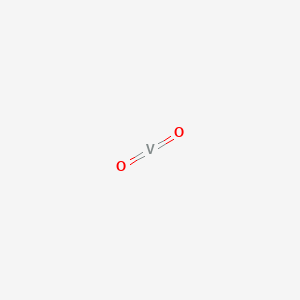
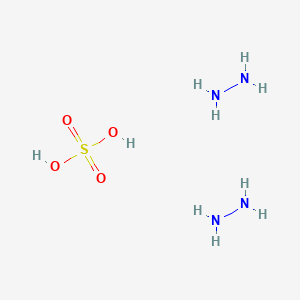
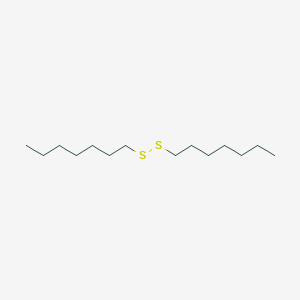
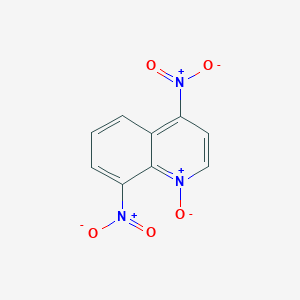
![2-Butenamide, N-[2-(2-oxo-1-imidazolidinyl)ethyl]-](/img/structure/B79965.png)
